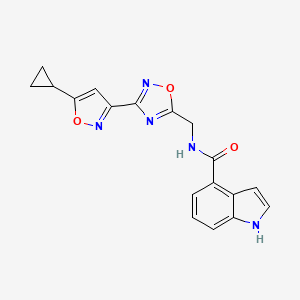

N-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)-1H-吲哚-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-4-carboxamide” is a complex organic compound. The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole rings are of enormous significance in the field of drug discovery .

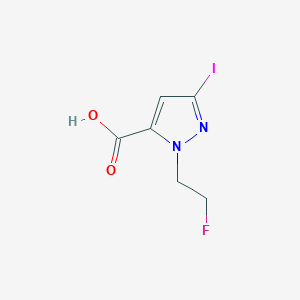

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, an isoxazole ring, an oxadiazole ring, and an indole ring . The exact structure would need to be determined through further analysis.科学研究应用

Isoxazole Scaffold in Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Its significance lies in its ability to modulate biological targets due to its diverse chemical properties . Let’s explore some specific applications:

A. Anticancer Activity: The compound’s structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, assessing its cytotoxicity and potential mechanisms of action. Further studies are needed to validate its efficacy and optimize its structure for targeted cancer therapy.

B. Anti-Inflammatory Properties: Given the isoxazole scaffold’s role in modulating inflammation-related pathways, this compound may have anti-inflammatory effects. Researchers could explore its impact on inflammatory markers, cytokines, and immune responses.

C. Antimicrobial Activity: Isoxazoles often exhibit antimicrobial properties. Investigating the compound’s activity against bacteria, fungi, and viruses could provide valuable insights for drug development.

D. Neuroprotective Potential: The central nervous system is another area of interest. Researchers might explore the compound’s neuroprotective effects, considering its potential in treating neurodegenerative diseases.

E. Metabolic Disorders: The compound’s structure suggests interactions with metabolic pathways. Researchers could investigate its effects on glucose metabolism, lipid regulation, and insulin sensitivity.

Synthetic Strategies

Developing eco-friendly synthetic routes for isoxazoles is crucial. While metal-catalyzed reactions are common, they suffer from drawbacks like high costs and toxicity. Metal-free synthetic methods are gaining attention. Researchers could focus on alternative routes that avoid metal catalysts, emphasizing sustainability and efficiency .

未来方向

Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This compound, with its complex structure and multiple functional groups, could be a promising candidate for further study in drug discovery.

作用机制

Target of Action

Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives have been known to interact with various biological targets based on their chemical diversity . For instance, certain isoxazole derivatives have been designed and synthesized as FLT 3 inhibitors, which inhibit the phosphorylation of FLT3 .

Biochemical Pathways

Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The design and synthesis of isoxazole derivatives often consider these properties to ensure effective drug delivery .

Result of Action

Certain isoxazole derivatives have been known to inhibit the phosphorylation of flt3, leading to complete tumor regression in the mv4-11 xenograft model .

Action Environment

It’s worth noting that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through azirine intermediate . This suggests that environmental factors such as light exposure could potentially influence the stability and efficacy of isoxazole-containing compounds.

属性

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-18(12-2-1-3-13-11(12)6-7-19-13)20-9-16-21-17(23-26-16)14-8-15(25-22-14)10-4-5-10/h1-3,6-8,10,19H,4-5,9H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTCWUKBOOLQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C5C=CNC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)